

Application Note: Quantification of Fenthion Sulfone in Soil Samples by UHPLC-MS/MS

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Compound of Interest

Compound Name: Fenthion sulfone

Cat. No.: B144504

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Audience: Researchers, scientists, and drug development professionals.

Introduction Fenthion is an organophosphorus insecticide that, upon release into the environment, can be oxidized to form several metabolites, including fenthion sulfoxide and **fenthion sulfone**.^[1] **Fenthion sulfone** is a key metabolite found in soil and is of toxicological concern.^{[2][3]} Therefore, a reliable and sensitive analytical method is crucial for monitoring its presence in soil to assess environmental contamination and ensure food safety. This application note details a robust protocol for the quantification of **fenthion sulfone** in soil samples using the widely adopted QuEChERS extraction method followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle This method employs the citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for the extraction and cleanup of **fenthion sulfone** from complex soil matrices.^{[4][5]} Quantification is achieved by UHPLC-MS/MS, which offers high selectivity and sensitivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, ensuring accurate identification and quantification of the target analyte. While Gas Chromatography (GC) can be used, UHPLC-MS/MS is often preferred as it avoids potential thermal degradation of related metabolites like fenthion sulfoxide into the sulfone form within the hot GC injection port. To ensure accuracy, matrix-matched calibration is utilized to compensate for matrix-induced signal suppression or enhancement.

Experimental Protocol

1. Materials and Reagents

- Apparatus:
 - High-speed centrifuge capable of holding 50 mL tubes
 - Vortex mixer
 - Analytical balance
 - Syringe filters (0.22 μ m, PTFE or similar)
 - 50 mL polypropylene centrifuge tubes
 - 15 mL polypropylene centrifuge tubes for dSPE
 - UHPLC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6490 Triple Quadrupole LC/MS or equivalent)
- Reagents:
 - **Fenthion sulfone** analytical standard (PESTANAL® or equivalent)
 - Acetonitrile (ACN), LC-MS grade
 - Methanol (MeOH), LC-MS grade
 - Water, LC-MS grade
 - Formic acid (FA), 98% or higher purity
 - Anhydrous magnesium sulfate (MgSO_4)
 - Sodium chloride (NaCl)
 - Trisodium citrate dihydrate
 - Disodium citrate sesquihydrate
 - Primary Secondary Amine (PSA) sorbent

- C18 sorbent

2. Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of **fenthion sulfone** standard and dissolve in 100 mL of acetonitrile. Store at 4°C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with acetonitrile.
- Matrix-Matched Calibration Standards: To correct for matrix effects, prepare calibration standards by spiking the appropriate working standard solutions into blank soil extract obtained after the complete extraction and cleanup procedure.

3. Sample Preparation and Extraction (QuEChERS)

- Homogenization: Air-dry the soil sample to remove excess moisture and sieve it through a 2 mm mesh to ensure homogeneity.
- Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Hydration: Add 10 mL of LC-MS grade water to the tube and vortex for 1 minute to create a soil slurry.
- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Seal the tube and shake vigorously for 1 minute using a vortex mixer.
 - Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
 - Immediately seal and shake vigorously for 1 minute.
- Phase Separation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.
- Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Take an aliquot of the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Instrumental Analysis

1. UHPLC Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temp.	40°C

| Gradient | Start at 30% B, increase to 100% B over 8 min, hold for 2 min, return to initial conditions. |

2. MS/MS Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Gas Temperature	300°C
Gas Flow	8 L/min
Nebulizer Pressure	45 psi

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for **Fenthion Sulfone**

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Fenthion Sulfone	311.0	125.0	109.1	24

Collision energy values are instrument-dependent and should be optimized. Values are based on published data.

Data Presentation

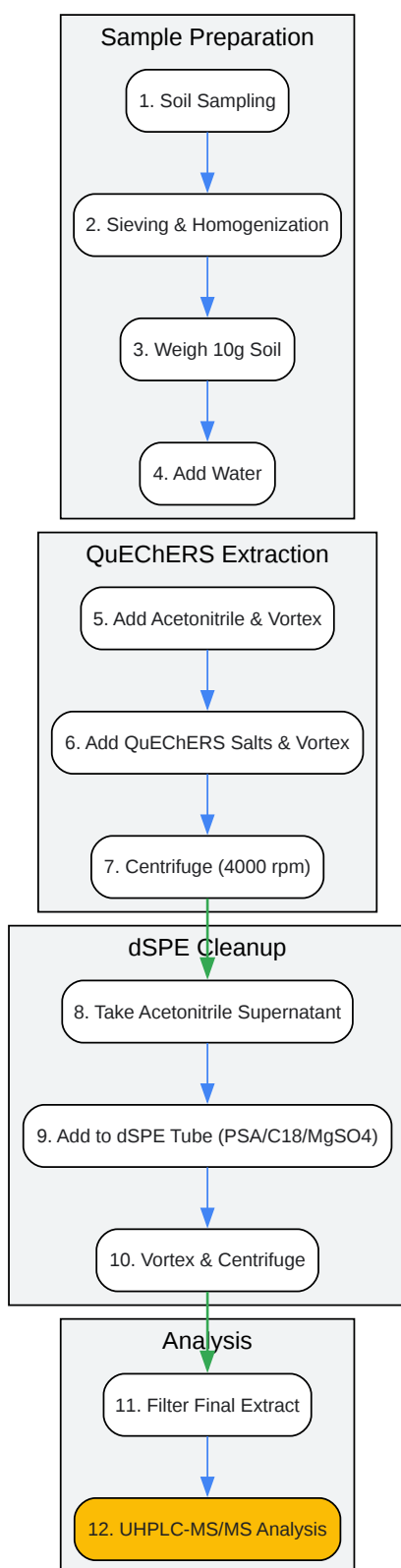
The performance of this method is summarized in the table below. These values are typical and may vary based on the soil matrix, instrument sensitivity, and laboratory conditions.

Table 2: Method Performance Data

Parameter	Typical Value	Reference
Limit of Quantitation (LOQ)	0.01 - 0.02 mg/kg	
Limit of Detection (LOD)	~0.003 mg/kg	-
Recovery Rate	85 - 115%	
Precision (RSD%)	≤ 15%	

| Calibration Curve (r^2) | > 0.99 | |

Workflow Visualization



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Caption: Experimental workflow for **fenthion sulfone** analysis in soil.

Conclusion The described method provides a reliable and sensitive protocol for the quantification of **fenthion sulfone** in soil samples. The combination of a modified QuEChERS extraction and UHPLC-MS/MS analysis ensures high recovery, accuracy, and throughput, making it suitable for routine environmental monitoring and risk assessment studies. The use of matrix-matched standards is critical for achieving precise quantitative results in diverse soil types.

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